3,4-Dimethylbenzenesulfonic acid;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylbenzenesulfonic acid;dihydrate is an organic compound with the molecular formula C8H10O3S. It is a derivative of benzenesulfonic acid, where two methyl groups are substituted at the 3 and 4 positions of the benzene ring. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylbenzenesulfonic acid;dihydrate typically involves the sulfonation of 3,4-dimethylbenzene (also known as m-xylene) using sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonic acid derivative.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where m-xylene is treated with concentrated sulfuric acid. The reaction mixture is then purified through various separation techniques to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dimethylbenzenesulfonic acid;dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfides.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfides or other reduced forms.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dimethylbenzenesulfonic acid;dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Dimethylbenzenesulfonic acid;dihydrate involves its ability to act as a strong acid, donating protons in chemical reactions. This property makes it an effective catalyst and reagent in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dimethylbenzenesulfonic acid;dihydrate
- 3,4-Dimethoxybenzenesulfonic acid;dihydrate
- 3,5-Dimethylbenzenesulfonic acid
Comparison: 3,4-Dimethylbenzenesulfonic acid;dihydrate is unique due to the specific positioning of the methyl groups, which influences its reactivity and properties. Compared to 2,4-Dimethylbenzenesulfonic acid;dihydrate, the 3,4-isomer has different steric and electronic effects, leading to variations in its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
92558-31-1 |
---|---|
Molekularformel |
C8H14O5S |
Molekulargewicht |
222.26 g/mol |
IUPAC-Name |
3,4-dimethylbenzenesulfonic acid;dihydrate |
InChI |
InChI=1S/C8H10O3S.2H2O/c1-6-3-4-8(5-7(6)2)12(9,10)11;;/h3-5H,1-2H3,(H,9,10,11);2*1H2 |
InChI-Schlüssel |
YMCHJCDVQCVFMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)O)C.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.